4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple stages.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation Products: Quinoline derivatives with various functional groups.
Reduction Products: Reduced forms of the original compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups such as halogens, nitro groups, and sulfonic acid groups.
Scientific Research Applications
4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
DNA Intercalation: Intercalating into DNA strands to disrupt replication and transcription processes.
Comparison with Similar Compounds
4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can be compared with other similar compounds, such as:
4-Amino-1-phenyl-1H-pyrazolo[3,4-B]quinolin-5-one: Lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.
4-Amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-B]quinolin-5-one:
4-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-B]quinolin-5-one: Features a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-amino-1-(4-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H16N4O/c1-10-5-7-11(8-6-10)21-17-12(9-19-21)16(18)15-13(20-17)3-2-4-14(15)22/h5-9H,2-4H2,1H3,(H2,18,20) |
InChI Key |
QNXUNPZCGFAPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC4=C(C(=O)CCC4)C(=C3C=N2)N |
Origin of Product |
United States |
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